molecular formula C7H14NO2P B13809345 Ethylene piperidinophosphonite CAS No. 57842-12-3

Ethylene piperidinophosphonite

Cat. No.: B13809345
CAS No.: 57842-12-3
M. Wt: 175.17 g/mol
InChI Key: HPWZEPKDCQDJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene piperidinophosphonite is an organophosphorus compound characterized by a piperidine ring (a six-membered amine heterocycle) linked to a phosphonite group (P(OR)₂R') and an ethylene moiety. Phosphonites are notable for their applications in catalysis, particularly as ligands in transition metal complexes due to their electron-donating properties and tunable steric effects . The integration of a piperidine ring may enhance stability and influence coordination behavior, making this compound distinct from simpler phosphonites.

Properties

CAS No.

57842-12-3

Molecular Formula

C7H14NO2P

Molecular Weight

175.17 g/mol

IUPAC Name

1-(1,3,2-dioxaphospholan-2-yl)piperidine

InChI

InChI=1S/C7H14NO2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H2

InChI Key

HPWZEPKDCQDJTE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylene piperidinophosphonite typically involves the reaction of piperidine with ethylene oxide in the presence of a phosphorous trichloride catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Ethylene Oxide} + \text{PCl}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethylene piperidinophosphonite undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonites.

Scientific Research Applications

Ethylene piperidinophosphonite has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of ethylene piperidinophosphonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit or activate specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Ethylene piperidinophosphonite shares structural motifs with several classes of compounds:

  • Piperidine Derivatives: Piperidine-based ligands (e.g., piperazinoazepines) are common in coordination chemistry. The piperidine ring in this compound likely enhances rigidity compared to acyclic amines, improving catalytic selectivity .
  • Phosphonites and Phosphites: Triisopropyl phosphite (P(O-iPr)₃) and bis-(2-ethylhexyl) phosphite () are structurally simpler, lacking the piperidine moiety. The phosphonite group (P(OR)₂R') in this compound is less electron-withdrawing than phosphates, favoring stronger metal-ligand interactions .
  • Polymer-Based Phosphorus Compounds: Pentaerythritol poly(ethylene glycol) ether tetrathiol () is a polymeric thiol with a branched structure. In contrast, this compound is a small molecule, prioritizing catalytic efficiency over material stability .

Q & A

Q. What protocols mitigate bias in comparative studies of this compound’s catalytic performance?

  • Answer : Implement blinding during data collection/analysis. Use randomization in sample preparation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register hypotheses on platforms like Open Science Framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.